molecular formula C19H21N3O5S B3569749 N~1~-cyclopentyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-cyclopentyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No. B3569749
M. Wt: 403.5 g/mol
InChI Key: ODZCAYONOMCPMV-UHFFFAOYSA-N
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Description

N~1~-cyclopentyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide, commonly known as CP-NGA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, biotechnology, and medicinal chemistry. CP-NGA is a derivative of glycine and is a member of the N-acyl glycine family of compounds.

Scientific Research Applications

CP-NGA has shown significant potential in various scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. CP-NGA has also been studied for its potential use as a chemical probe for the identification and characterization of novel drug targets.

Mechanism of Action

The mechanism of action of CP-NGA is not fully understood. However, it is known to interact with various proteins and enzymes in the body, leading to changes in their activity and function. CP-NGA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. CP-NGA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CP-NGA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. CP-NGA has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, CP-NGA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

CP-NGA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CP-NGA has also been shown to have low toxicity, making it a suitable compound for in vitro and in vivo studies. However, one limitation of CP-NGA is its poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

CP-NGA has several potential future directions for research. One area of interest is the development of CP-NGA-based therapeutics for the treatment of various diseases. Additionally, CP-NGA can be used as a chemical probe to identify and characterize novel drug targets. Further studies are needed to fully understand the mechanism of action of CP-NGA and its potential applications in various fields such as drug discovery and biotechnology.

properties

IUPAC Name

N-cyclopentyl-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-19(20-15-8-4-5-9-15)14-21(16-10-2-1-3-11-16)28(26,27)18-13-7-6-12-17(18)22(24)25/h1-3,6-7,10-13,15H,4-5,8-9,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZCAYONOMCPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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